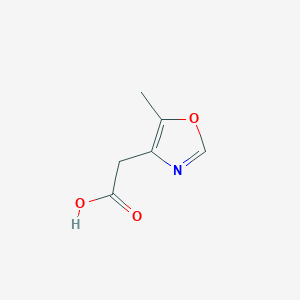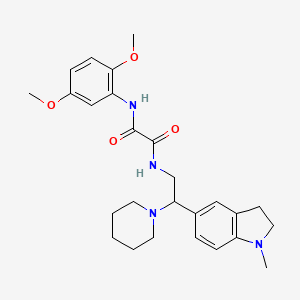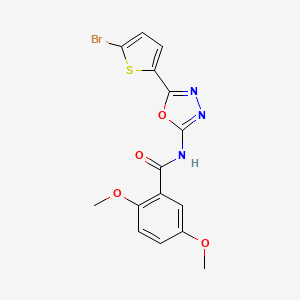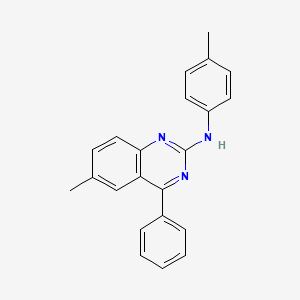
5-Methyloxazole-4-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloxazole-4-acetic acid is a chemical compound with the formula C6H7NO3 . Its IUPAC name is 2-(5-methyloxazol-4-yl)acetic acid . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a methyl group attached to the 5th carbon and an acetic acid group attached to the 4th carbon . The molecular weight of this compound is 141.12 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives : 5-Methyl-2-benzoxazolinone derivatives, which include 5-methyloxazole-4-acetic acid, have been synthesized for potential use in analgesic, anti-inflammatory, and antimicrobial activities. These derivatives exhibit high activity in the analgesic-anti-inflammatory field, although most of them were found to be inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).
Catalytic Synthesis Methods : Research has developed a Pd(OAc)2-catalyzed one-pot reaction for the synthesis of oxazoles, including 5-methyloxazoles, from acid chlorides and propargylamine. This method allows for easily switchable synthesis pathways to selectively obtain oxazolines or oxazoles (Mali et al., 2017).
Antimicrobial Activities : Some new derivatives of this compound have been synthesized and tested for antimicrobial activities. Certain compounds in this series have shown effectiveness against specific microorganisms, although no antifungal activity was observed (Demirbas et al., 2004).
Radioactivity Detection in Polyacrylamide Gels : A study utilized 2,5-diphenyloxazole in acetic acid for fluorographic detection of radioactivity in gels, which could potentially be applied to this compound derivatives (Skinner & Griswold, 1983).
Bronchodilator Synthesis : 4-Methyloxazole-5-carboxylic acid, closely related to this compound, was used in the synthesis of a bronchodilator, illustrating its potential use in respiratory medication development (Ray & Ghosh, 1999).
Physical-Chemical Properties and Synthesis : Studies have explored the synthesis of salts of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid, a compound closely related to this compound. This research contributes to the understanding of the physical-chemical properties and potential biological activity of these compounds (Gotsulya, 2016).
Total Synthesis of Natural Products : this compound derivatives have been utilized in the total synthesis of natural products like siphonazoles, showcasing their potential in complex organic synthesis (Zhang & Ciufolini, 2009).
Synthesis of Oxazoles : The compound has been used in the synthesis of 2,4,5-trisubstituted oxazoles, indicating its versatility in organic synthesis (Cai et al., 2005).
Electrochemical Behavior Studies : Electrochemical studies related to derivatives of this compound, such as 4-amino-3-thio-5-methyl-1,2,4-triazole, provide insights into their redox behavior and potential applications in electrochemical sensors or devices (Fotouhi et al., 2002).
Direcciones Futuras
While specific future directions for 5-Methyloxazole-4-acetic acid are not mentioned in the search results, there is significant interest in the synthesis of oxazole derivatives due to their potential applications in medicinal chemistry . The development of eco-friendly synthetic strategies and the exploration of the diverse biological potential of oxazole derivatives are areas of ongoing research .
Propiedades
IUPAC Name |
2-(5-methyl-1,3-oxazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-5(2-6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRSLIXXIMTKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)
![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)


![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)

